
N-(2-(methylthio)phenyl)pyrazine-2-carboxamide
Overview
Description
N-(2-(methylthio)phenyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-(methylthio)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Antimycobacterial Activity
One of the primary applications of N-(2-(methylthio)phenyl)pyrazine-2-carboxamide is its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Research has demonstrated that derivatives of pyrazine-2-carboxamides exhibit promising antimycobacterial activity.
- Case Study : A study involving a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides showed significant inhibitory effects against M. tuberculosis H37Ra. The minimum inhibitory concentration (MIC) values for some compounds were as low as 0.78 µg/mL, indicating potent activity against this pathogen .
- Mechanism : The antimycobacterial effects are attributed to the structural modifications that enhance the lipophilicity and cellular uptake of these compounds, facilitating their interaction with bacterial targets .
Herbicidal Properties
This compound also demonstrates herbicidal potential. Research indicates that certain substituted pyrazine carboxamides can inhibit photosynthesis in plant species.
- Case Study : A study evaluated various substituted N-phenylpyrazine-2-carboxamides for herbicidal activity against Chlorella vulgaris. The results indicated that specific compounds led to a significant reduction in chlorophyll content, suggesting their potential use as herbicides .
- Mechanism : The herbicidal action is likely due to the interference with photosynthetic pathways, although the exact biochemical targets remain to be fully elucidated.
Elicitation of Secondary Metabolites
Another notable application of this compound is its role as an elicitor in plant cultures, promoting the production of valuable secondary metabolites such as flavonoids.
- Case Study : In vitro studies on Ononis arvensis L. cultures demonstrated that treatment with specific pyrazine derivatives resulted in a dramatic increase (up to 900%) in flavonoid production after a twelve-hour elicitation period .
- Mechanism : The compound likely activates defense mechanisms in plants, leading to enhanced biosynthesis of secondary metabolites that can have pharmaceutical benefits.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential proteins in bacterial cells. The compound may also interfere with the cell membrane integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(2-(methylthio)phenyl)pyrazine-2-carboxamide stands out due to its unique methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and increasing its overall biological activity .
Biological Activity
N-(2-(methylthio)phenyl)pyrazine-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the context of antimycobacterial properties and other pharmacological applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound, drawing from various studies and data sources.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with anilines. The incorporation of a methylthio group at the 2-position of the phenyl ring is notable as it may influence the compound's lipophilicity and biological interactions.
Antimycobacterial Activity
Research indicates that compounds within the pyrazine-2-carboxamide class exhibit significant antimycobacterial activity. For instance, a study evaluated various substituted N-phenylpyrazine-2-carboxamides against Mycobacterium tuberculosis and other mycobacterial strains. The findings revealed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 6.25 µg/mL, showcasing their potential as new antitubercular agents .
Table 1: Antimycobacterial Activity of Pyrazine Derivatives
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | < 2.0 | M. tuberculosis |
5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 0.819 | TAACF Screening |
5-chloro-N-phenylpyrazine-2-carboxamide | 1.56 - 6.25 | M. tuberculosis H37Rv |
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of these compounds. For instance, several derivatives demonstrated low cytotoxicity against HepG2 cell lines while maintaining effective antimycobacterial activity . This balance between efficacy and safety is crucial for the development of therapeutic agents.
Case Studies and Research Findings
A comprehensive study focused on forty-two novel 5-alkylamino-N-phenylpyrazine-2-carboxamides highlighted their structural modifications and corresponding biological activities. The study found that variations in substituents on both the pyrazine and phenyl rings significantly affected their biological efficacy against mycobacterial strains .
Another investigation assessed the elicitation effects of substituted pyrazinecarboxylic acids on flavonoid production in plant cell cultures, demonstrating that certain derivatives could enhance secondary metabolite production significantly . This suggests potential applications in agricultural biotechnology as abiotic elicitors.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-17-11-5-3-2-4-9(11)15-12(16)10-8-13-6-7-14-10/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLRKHIYOIIEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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